![molecular formula C8H18Cl2N2 B1375548 双环[2.2.2]辛烷-1,4-二胺二盐酸盐 CAS No. 2277-93-2](/img/structure/B1375548.png)

双环[2.2.2]辛烷-1,4-二胺二盐酸盐

描述

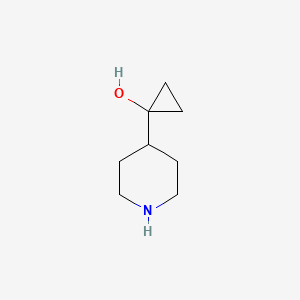

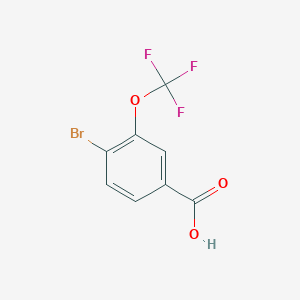

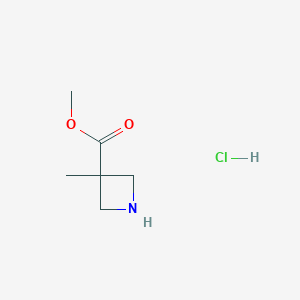

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is a chemical compound with the formula C₈H₁₈Cl₂N₂ . It has a molecular weight of 212.08 g/mol . The compound is also known by its CAS RN: 2277-93-2 .

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is represented by the SMILES notation: NC(CC1)(CC2)CCC12N.Cl.Cl . This indicates that the compound has a bicyclic structure with two nitrogen atoms and two chloride ions .Chemical Reactions Analysis

Bicyclo[2.2.2]octane-1,4-diamine, a related compound, is known to be a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is sufficiently basic to promote a variety of coupling reactions .Physical And Chemical Properties Analysis

Bicyclo[2.2.2]octane-1,4-diamine has a molecular weight of 140.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0, indicating a rigid structure . Its topological polar surface area is 52 Ų .科学研究应用

Synthesis of Piperazine Derivatives

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is utilized as a starting material for the synthesis of piperazine derivatives. These derivatives are significant due to their biological activity and are used in various pharmacological applications .

Catalyst in Organic Transformations

This compound serves as a catalyst for numerous organic transformations, including the Morita–Baylis–Hillman reaction, which is crucial for creating carbon-carbon bonds in organic synthesis .

Preparation of Quaternary Ammonium Salts

The compound is employed in the preparation of quaternary ammonium salts, which are essential intermediates in the synthesis of complex organic molecules .

Polyurethane Production

In the manufacturing of polyurethanes, Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride acts as a catalyst, facilitating the reaction between alcohols and isocyanate functionalized monomers and pre-polymers .

Fluorescence Microscopy

Due to its ability to scavenge free radicals, it is used in fluorescence microscopy as an anti-fade reagent. This helps in preserving the fluorescence of samples during observation .

Dye Lasers

The compound finds application in dye lasers, where it is used to stabilize the laser medium, thus enhancing the performance and longevity of the laser .

安全和危害

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, and H412 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

作用机制

Target of Action

It’s known that this compound is a highly nucleophilic tertiary amine base , which suggests it could interact with a variety of biological targets.

Mode of Action

As a highly nucleophilic tertiary amine, it likely interacts with its targets through nucleophilic reactions

Biochemical Pathways

The biochemical pathways affected by Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride are currently unknown . Given its nucleophilic nature, it could potentially influence a wide range of biochemical reactions .

Result of Action

As a nucleophilic tertiary amine, it could potentially participate in a variety of chemical reactions, leading to diverse molecular and cellular effects .

属性

IUPAC Name |

bicyclo[2.2.2]octane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-1-2-8(10,5-3-7)6-4-7;;/h1-6,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFLEUNRYMZPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride | |

CAS RN |

2277-93-2 | |

| Record name | bicyclo[2.2.2]octane-1,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)

![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)